2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]isoxazole ring fused with a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The key steps include:
Formation of benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of pyrazole and pyridine derivatives: These can be synthesized through various methods, including condensation reactions and cyclization of appropriate precursors.
Coupling reactions: The final step involves coupling the benzo[d]isoxazole ring with the pyrazole and pyridine derivatives using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole derivatives: Compounds with similar structures but different substituents on the benzo[d]isoxazole ring.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is unique due to its specific combination of benzo[d]isoxazole, pyrazole, and pyridine moieties. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-24-12-15(11-22-24)14-6-13(8-20-10-14)9-21-19(25)7-17-16-4-2-3-5-18(16)26-23-17/h2-6,8,10-12H,7,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZQJDDJUYWCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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